molecular formula C11H10ClNO2 B8617673 methyl 4-chloro-2-methyl-1H-indole-3-carboxylate

methyl 4-chloro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B8617673
M. Wt: 223.65 g/mol
InChI Key: ZQBWEEJUVLWOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 4-chloro-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-6-9(11(14)15-2)10-7(12)4-3-5-8(10)13-6/h3-5,13H,1-2H3

InChI Key

ZQBWEEJUVLWOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-Methyl 2-(2-chloro-6-nitrophenyl)-3-hydroxybut-2-enoate (14.76 mmol, 1.0 equiv.) was dissolved in acetic acid (96 ml), and a solution of TiCl3 (20%-w/w in 2 N HCl, 71.6 ml) was added, with stirring. The mixture was then heated for 5-10 min at 90° C. The reaction mixture was cooled with an ice bath and diluted with water and DCM/methanol (9:1, 100 ml). The phases were separated and the organic phase was washed with water and sat. NaCl solution. Drying over Na2SO4 was then carried out, followed by concentration under reduced pressure. The product was crystallized from hexane. Yield: 91%
Quantity
14.76 mmol
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
[Compound]
Name
TiCl3
Quantity
71.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
DCM methanol
Quantity
100 mL
Type
solvent
Reaction Step Three

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